molecular formula C17H25N3O5 B3099965 tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate CAS No. 1356962-89-4

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate

Cat. No.: B3099965
CAS No.: 1356962-89-4
M. Wt: 351.4 g/mol
InChI Key: UTONXENUMXLKRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process can be catalyzed by palladium to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products:

    Reduction of the nitro group: results in the formation of an amine derivative.

    Substitution of the methoxy group: can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in biological systems, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)18-12-7-9-19(10-8-12)13-5-6-14(20(22)23)15(11-13)24-4/h5-6,11-12H,7-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTONXENUMXLKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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